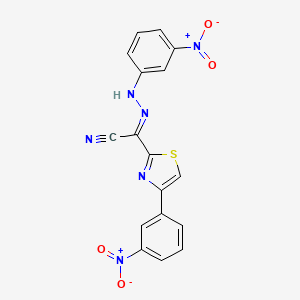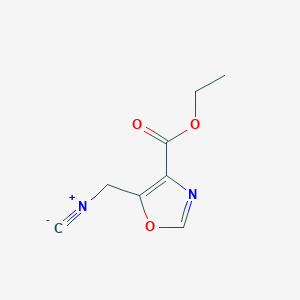
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide (MODQ) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. MODQ is a derivative of quinazoline, and it has been synthesized using different methods.
作用機序
The mechanism of action of N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide is not fully understood, but it is believed to work by inhibiting certain enzymes or proteins in the body. In cancer cells, N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In bacteria, N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide has been found to inhibit the activity of the enzyme DNA gyrase, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide has been found to have various biochemical and physiological effects depending on the application. In medicine, N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide has been found to induce apoptosis (cell death) in cancer cells and reduce inflammation. In agriculture, N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide has been found to have insecticidal properties and can cause paralysis and death in insects. In materials science, N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide has been found to have liquid crystalline properties and can be used in the development of new materials.
実験室実験の利点と制限
One advantage of using N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide in lab experiments is its potential for multiple applications. N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide has been studied for its potential use in medicine, agriculture, and materials science, which makes it a versatile compound. One limitation of using N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide in lab experiments is its toxicity. N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide has been found to be toxic to cells and can cause cell death at high concentrations.
将来の方向性
There are several future directions for N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide research. In medicine, further studies are needed to understand the mechanism of action of N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide and its potential use as a diagnostic tool for cancer. In agriculture, further studies are needed to understand the insecticidal properties of N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide and its potential use as a pesticide. In materials science, further studies are needed to understand the liquid crystalline properties of N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide and its potential use in the development of new materials. Additionally, studies are needed to understand the toxicity of N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide and its potential impact on the environment.
In conclusion, N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide is a versatile compound that has potential applications in various fields such as medicine, agriculture, and materials science. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide have been discussed in this paper. Further studies are needed to fully understand the potential of N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide and its impact on the environment.
合成法
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide can be synthesized using different methods, and one of the most common methods is the reaction between 2-aminobenzamide and 2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-6-carboxylic acid. The reaction is carried out in the presence of nitric acid, sulfuric acid, and acetic anhydride. The resulting product is then purified using recrystallization or column chromatography.
科学的研究の応用
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use as a diagnostic tool for cancer. In agriculture, N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide has been found to have insecticidal properties and can be used as a pesticide. In materials science, N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide has been studied for its potential use in the development of new materials such as polymers and liquid crystals.
特性
IUPAC Name |
N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O6/c1-13-23-20-8-7-15(11-19(20)22(29)25(13)16-5-3-2-4-6-16)24-21(28)14-9-17(26(30)31)12-18(10-14)27(32)33/h2-12H,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEWWQNVQRXRPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N1C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Cyclopropyl-3-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]-1,2-oxazole](/img/structure/B2901437.png)
![5-[3-(Trifluoromethyl)phenyl]thiophene-2-carbaldehyde](/img/structure/B2901439.png)
![8-(4-benzylpiperazin-1-yl)-7-{3-[8-(4-benzylpiperazin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2901440.png)


![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide](/img/structure/B2901443.png)
![3-(3,4-dichlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2901444.png)
![N-[cyano(3,4-dichlorophenyl)methyl]-3-(1,3-thiazol-4-yl)propanamide](/img/structure/B2901445.png)
![2-[(4-Azidopiperidin-1-yl)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2901447.png)
![1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene](/img/structure/B2901450.png)
![6-(4-Ethoxy-3-fluorobenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2901453.png)

![1-ethyl-6-(4-fluorobenzyl)-3-methyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B2901459.png)
![Ethyl 2-(methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]-5-pyrimidinecarboxylate](/img/structure/B2901460.png)